(S)-Desethyl-etomidate

Vue d'ensemble

Description

(S)-Desethyl-etomidate is a chiral derivative of etomidate, an intravenous anesthetic agent used for the induction of general anesthesia and sedation. The compound is characterized by the removal of an ethyl group from the etomidate structure, resulting in a molecule with distinct pharmacological properties. The (S)-enantiomer of desethyl-etomidate is of particular interest due to its potential for reduced side effects and enhanced efficacy compared to its racemic mixture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desethyl-etomidate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral precursor, which is often derived from commercially available starting materials.

Chiral Resolution: The chiral precursor undergoes resolution to obtain the (S)-enantiomer.

Desethylation: The ethyl group is removed through a series of chemical reactions, often involving selective oxidation and reduction steps.

Purification: The final product is purified using techniques such as chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.

Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reduce human error.

Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Desethyl-etomidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological effects.

Applications De Recherche Scientifique

(S)-Desethyl-etomidate has several scientific research applications, including:

Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.

Biology: Investigated for its effects on cellular processes and potential as a research tool in neurobiology.

Medicine: Explored for its anesthetic properties and potential as a safer alternative to etomidate.

Industry: Utilized in the development of new anesthetic agents and related pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-Desethyl-etomidate involves:

GABA Receptors: The compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

Molecular Targets: The primary molecular targets are the GABA-A receptors in the central nervous system.

Pathways: The activation of GABA-A receptors results in hyperpolarization of neurons, leading to sedation and anesthesia.

Comparaison Avec Des Composés Similaires

Similar Compounds

Etomidate: The parent compound, used widely as an anesthetic.

Propofol: Another intravenous anesthetic with a different mechanism of action.

Ketamine: An anesthetic with dissociative properties, acting on NMDA receptors.

Uniqueness

(S)-Desethyl-etomidate is unique due to its chiral nature and potential for reduced side effects compared to racemic etomidate. Its selective action on GABA-A receptors makes it a promising candidate for further research and development in the field of anesthesiology.

Activité Biologique

(S)-Desethyl-etomidate is a chiral derivative of etomidate, a widely used intravenous anesthetic. This compound has garnered attention due to its unique pharmacological properties, particularly its interaction with GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications and safety profile.

This compound, with the chemical formula CHNO, has distinct stereochemical characteristics that influence its biological activity. The compound is a derivative of etomidate, which is known for its rapid onset and short duration of action. The stereochemistry plays a significant role in determining the potency and efficacy of the compound at the molecular level.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 220.24 g/mol |

| CAS Number | 759853 |

| SMILES | CC(C(=O)O)C(=O)NCC |

The primary mechanism through which this compound exerts its effects is through modulation of GABA_A receptors. These receptors are ligand-gated ion channels that, when activated by GABA, allow chloride ions to flow into neurons, leading to hyperpolarization and decreased neuronal excitability.

Pharmacodynamics

- Positive Allosteric Modulation : this compound enhances the effect of GABA at the receptor site, requiring lower concentrations of GABA to achieve the same level of inhibition as without the drug.

- Direct Activation : At higher concentrations, it can directly activate GABA_A receptors even in the absence of GABA, demonstrating a dual mechanism that enhances its anesthetic properties.

Table 2: Pharmacological Profile

| Effect | Mechanism |

|---|---|

| Anesthetic Action | Positive modulation of GABA_A receptors |

| Sedative Properties | Direct activation of GABA_A receptors |

| Minimal Cardiovascular Effects | Low impact on hemodynamics |

In Vitro Studies

Research has shown that this compound exhibits significant activity at GABA_A receptors compared to other anesthetics. The compound demonstrates a stereoselective profile, where the (R)-enantiomer shows greater potency in inducing hypnosis than the (S)-enantiomer.

Case Study: Cortisol Synthesis Inhibition

In cultured adrenal cells, this compound inhibited cortisol synthesis with an IC50 value in the nanomolar range. This effect is critical as it highlights potential implications for adrenal function during anesthesia.

In Vivo Studies

Studies in animal models have indicated that this compound maintains a favorable safety profile with minimal respiratory depression and cardiovascular instability. The LD50/ED50 ratio suggests a high therapeutic index compared to other general anesthetics.

Table 3: Comparative Biological Activity

| Compound | LD50 (Rat) | ED50 (Rat) | Therapeutic Index |

|---|---|---|---|

| This compound | >200 mg/kg | 7.7 mg/kg | >26 |

| Etomidate | 100 mg/kg | 3.8 mg/kg | 26 |

Clinical Implications

The unique pharmacological profile of this compound suggests potential applications beyond general anesthesia. Its ability to modulate adrenal function and influence neurotransmission may offer therapeutic avenues in treating conditions like refractory seizures or severe anxiety disorders.

Adrenal Toxicity Concerns

Recent studies have raised concerns regarding adrenal suppression associated with etomidate use in critically ill patients. While this compound may share similar properties, ongoing research is necessary to fully understand its impact on adrenal function and overall safety in clinical settings.

Propriétés

IUPAC Name |

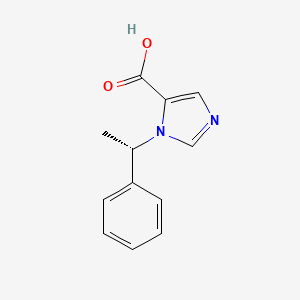

3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCCBLTSWHXIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205218 | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-49-1 | |

| Record name | 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl-etomidate, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYL-ETOMIDATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.